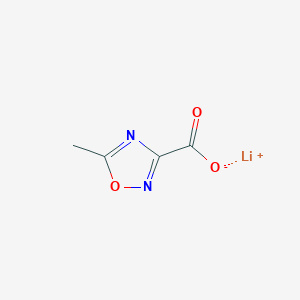

锂(1+)离子5-甲基-1,2,4-恶二唑-3-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate is a compound that can be associated with lithium coordination polymers and lithium carboxylate frameworks. These structures are of interest due to their potential applications in areas such as electrochemical properties for lithium-ion batteries and selective detection of lithium ions .

Synthesis Analysis

The synthesis of lithium coordination polymers often involves solvothermal methods, where lithium salts react with organic carboxylic acids to form various dimensional structures . For example, lithium 1,2-disila-3-germacyclopentadienide was synthesized by reducing a precursor compound with potassium graphite, followed by treatment with LiBr .

Molecular Structure Analysis

The molecular structures of lithium coordination polymers and carboxylates are characterized using techniques such as single crystal X-ray diffraction, which reveals the dimensionality and coordination of the lithium ions within the frameworks . For instance, lithium ions have been found to exhibit different coordination geometries, ranging from one-dimensional chains to three-dimensional frameworks .

Chemical Reactions Analysis

The chemical behavior of lithiated derivatives of oxadiazoles has been studied using mass spectrometry, revealing skeletal rearrangements and the formation of specific fragment ions . Additionally, the electrochemical properties of these compounds have been evaluated, showing their potential as electrode materials in lithium-ion batteries .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium coordination polymers and carboxylates include their solvation and diffusion behavior in various solvents, as well as their electrochemical performance as potential electrode materials . The photoluminescence behavior of these compounds can also be guest-dependent, which is significant for applications in sensing and detection .

科学研究应用

先进电池技术

研究强调了锂(1+)离子基化合物在增强锂电池性能方面的潜力。例如,研究以离子液体为高压电池系统中电解质,以锂离子为电解质,揭示了它们与锂金属阳极的相容性,并展示了宽电化学窗口,使其适用于带有锂金属阳极和LiMn1.5Ni0.5O4尖晶石阴极的5 V可充电电池系统(Borgel 等,2009)。类似地,已经研究了氯化锂和环境温度离子液体在锂电池中的应用,重点是离子相互作用及其对液体的结构和物理性质的影响(Fung & Chau,1995)。

离子液体和溶剂化结构

室温离子液体中锂离子的溶剂化结构已经得到广泛研究,揭示了锂离子与离子液体分子之间的相互作用。例如,拉曼光谱和DFT计算已被用来研究离子液体中锂离子的溶剂化,表明两个TFSI(-)离子与金属离子结合,可能影响能量存储应用中的电解质性质(Umebayashi 等,2007)。

材料合成和表征

涉及锂(1+)离子的新型材料的合成和表征对于开发先进功能材料至关重要。对羧酸锂骨架及其客体依赖性光致发光的研究有助于理解这些材料的结构和发光特性,为其在传感、照明和显示技术中的应用铺平了道路(Aliev 等,2014)。

未来方向

属性

IUPAC Name |

lithium;5-methyl-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3.Li/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGXBUGQQMGDFT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=NC(=NO1)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3LiN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

CAS RN |

2095410-46-9 |

Source

|

| Record name | lithium(1+) ion 5-methyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2550051.png)

![(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methanamine hydrochloride](/img/structure/B2550055.png)

![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2550060.png)

![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2550063.png)

![4-[3-[(2,2,2-Trifluoroacetyl)amino]propyl]benzenesulfonyl fluoride](/img/structure/B2550065.png)

![2-(3-chlorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2550072.png)

![2-Chloro-1-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)propan-1-one](/img/structure/B2550073.png)